Methyl 5-methoxy-1H-indole-7-carboxylate
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Overview
Description
Methyl 5-methoxy-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methoxy-1H-indole-7-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the Nenitzescu indole synthesis, which involves the reaction of an o-nitrotoluene with an enamine .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of methanesulfonic acid as a catalyst under reflux conditions in methanol can produce high yields of the desired indole derivative .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinones, which have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Methyl 5-methoxy-1H-indole-7-carboxylate has numerous applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-indole-7-carboxylate involves its interaction with various molecular targets and pathways. It can bind to specific receptors, modulate enzyme activity, and influence cellular signaling pathways. These interactions contribute to its biological effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-5-carboxylate
- Methyl indole-6-carboxylate
- Methyl indole-7-carboxylate
Uniqueness
Methyl 5-methoxy-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced stability and reactivity, making it valuable in various research and industrial applications .
Biological Activity
Methyl 5-methoxy-1H-indole-7-carboxylate (MMICA) is an indole derivative that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C_{11}H_{11}NO_3 and a molecular weight of approximately 205.21 g/mol. The compound features a methoxy group at the fifth position and a carboxylate group at the seventh position of the indole ring, contributing to its unique chemical properties and biological activities.
Enzyme Interaction
Indole derivatives, including MMICA, are known to interact with various enzymes and receptors, potentially modulating their activity. For instance, MMICA may inhibit or activate certain enzymatic pathways, impacting cellular signaling and metabolic processes. Research indicates that compounds like MMICA can influence tryptophan metabolism through interactions with tryptophanase.
Antioxidant Activity
One of the notable biological activities of MMICA is its antioxidant potential. This compound may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. Such properties are particularly valuable in neuroprotective contexts, where oxidative damage is a significant concern.
Neuroprotective Effects
Research has highlighted the neuroprotective effects of MMICA, suggesting its potential in treating neurodegenerative disorders. Studies indicate that indole derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. In vitro assays demonstrated that MMICA and related compounds exhibit strong neuroprotective effects against oxidative stress-induced neuronal damage .
Anticancer Properties
MMICA has also been investigated for its anticancer properties. Certain indole derivatives have shown the ability to induce non-apoptotic cell death mechanisms, such as methuosis—characterized by vacuole accumulation leading to cell death without traditional apoptotic pathways. This unique mechanism may provide an alternative approach to cancer therapy .
Study on Antioxidant and Neuroprotective Effects
A study evaluating various indole derivatives found that MMICA exhibited significant antioxidant activity and protected neuronal cells from hydrogen peroxide-induced damage. The results indicated that MMICA could reduce lipid peroxidation and enhance cell viability under oxidative stress conditions .
Anticancer Activity Evaluation
In another investigation focusing on indole-based compounds, MMICA was shown to possess cytotoxic effects against several cancer cell lines. The study reported that modifications at specific positions on the indole ring could enhance the compound's potency against tumor cells, suggesting a structure-activity relationship that could inform future drug design .
Comparative Analysis with Other Indole Derivatives
The following table summarizes key biological activities of MMICA compared to other related indole compounds:
Compound | Antioxidant Activity | Neuroprotective Effects | Anticancer Activity |
---|---|---|---|
This compound (MMICA) | High | Significant | Moderate |
Indole-3-propionic acid | Moderate | Strong | Low |
5-Methoxyindole-2-carboxylic acid | Low | Moderate | High |
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-indole-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-8-5-7-3-4-12-10(7)9(6-8)11(13)15-2/h3-6,12H,1-2H3 |
InChI Key |
YFRVZHHUHWJLGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)C(=O)OC |
Origin of Product |
United States |
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